N-Cyano-1-chloroformamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

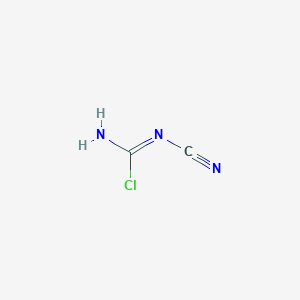

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-cyanocarbamimidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3/c3-2(5)6-1-4/h(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYPCZYFNCUUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Formamidine Scaffolds in Synthetic Chemistry

Formamidine (B1211174) scaffolds, the structural class to which N-Cyano-1-chloroformamidine belongs, are of considerable importance in synthetic and medicinal chemistry. researchgate.netnih.govnih.gov These structures are recognized as valuable building blocks for the synthesis of more complex molecules, particularly heterocyclic compounds. grafiati.comnih.govekb.eg The unique Y-shaped XCN2 core of formamidines makes them popular as robust ligands in coordination chemistry. researchgate.net

In medicinal chemistry, the incorporation of specific structural scaffolds is a key strategy in drug discovery. nih.govnih.gov Heterocyclic frameworks, often derived from formamidine precursors, are a major focus area. acs.orgrsc.org For instance, thienopyrimidine scaffolds, which can be synthesized using formamidine derivatives, are considered bioisosteres of the purine (B94841) scaffold found in DNA and RNA and have shown a wide range of biological activities. ekb.egresearchgate.net The versatility of the formamidine structure allows for the creation of diverse molecular libraries, aiding in the development of new therapeutic agents. researchgate.net

Historical Context of N Cyano 1 Chloroformamidine Research

Research into chloroformamidines and their cyano-derivatives has evolved over several decades. Early studies laid the groundwork for understanding the reactivity of these compounds. For example, research dating back to at least 1974 explored the reactions of heterocyclic cyanoformamidines with primary amines. acs.org

Later developments focused on expanding the synthetic utility of this class of compounds. A significant method involves the reaction of carbodiimides with acid chlorides to produce N-acyl chloroformamidines, demonstrating their role as useful building blocks. researchgate.net Patents from the late 1980s illustrate the use of chloroformamidine (B3279071) hydrochloride in the synthesis of complex heterocyclic systems like quinazolinediamines, which are important in the development of antifolate drugs. google.com

More recent research has focused on developing efficient, one-pot synthetic methods. For instance, a three-component reaction of aniline (B41778) derivatives, cyanamide (B42294), and triethyl orthoformate has been developed for the high-yield synthesis of N′-aryl-N-cyanoformamidines. researchgate.net These advancements highlight a continuous effort to refine the synthesis and expand the applications of the N-cyanoformamidine scaffold.

Scope and Research Trajectories for N Cyano 1 Chloroformamidine

Precursor Chemistry and Starting Materials

The synthesis of this compound relies on a foundation of readily available and reactive precursor molecules. The selection of these starting materials is critical as their intrinsic chemical properties dictate the viable synthetic routes.

Cyanamide (B42294) and Related Nitriles

Cyanamide (CH₂N₂) is a fundamental building block in the synthesis of nitrogen-containing heterocycles and other organic compounds. researchgate.net It can act as a nucleophile or an electrophile depending on the reaction conditions. researchgate.net In acidic media, the nitrogen atom of the cyano group can be protonated, forming a reactive nitrilium ion, which can then tautomerize to a chloroformamidine (B3279071) structure in the presence of chloride ions. researchgate.net

The preparation of the parent chloroformamidine hydrochloride from cyanamide is a well-established process. A common method involves treating a solution of cyanamide in diethyl ether with hydrogen chloride gas while maintaining a low temperature. google.com This reaction yields a white precipitate of chloroformamidine hydrochloride. google.com This fundamental reaction highlights the role of cyanamide as a direct precursor to the chloroformamidine scaffold. While this produces the parent compound, it lays the groundwork for syntheses targeting N-substituted derivatives.

Chloroformamidines and Derivatives

Chloroformamidines are a class of compounds characterized by a chlorine atom attached to the carbon of the formamidine (B1211174) group. They are recognized as valuable intermediates in organic synthesis. For instance, they are used in the preparation of various heterocyclic systems like quinazolines and pyrido[3,4-d]pyrimidines through condensation reactions with appropriate amino-nitrile precursors. thieme-connect.denih.gov The reactivity of the chlorine atom makes it a good leaving group, susceptible to nucleophilic substitution. arabjchem.org

While chloroformamidines are typically synthesized from precursors like cyanamide, they can also be involved in subsequent reactions. For example, N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines are versatile reagents used in the synthesis of complex heterocyclic structures. publish.csiro.au Although a direct cyanation of a pre-formed chloroformamidine to yield this compound is not a commonly cited route in the reviewed literature, the inherent reactivity of the chloroformamidine structure makes it a key functional group in related synthetic chemistry.

Sodium Dicyanamide (B8802431) as a Precursor

Sodium dicyanamide (NaN(CN)₂), the sodium salt of dicyanamide, serves as a highly effective and direct precursor for this compound. [2, 17 from previous step] It is a stable, solid material that provides the entire N-cyano-amidine backbone required for the target molecule.

The industrial production of sodium dicyanamide itself can be achieved through several methods. One process involves the reaction of cyanamide with cyanogen (B1215507) chloride in an aqueous solution of sodium hydroxide. [19 from previous step] This method allows for the production of high-purity sodium dicyanamide in good yields. [19 from previous step] Another route starts from lime nitrogen (calcium cyanamide), which is reacted with sodium sulfate (B86663) in an aqueous solution to generate sodium hydrogen cyanamide, a direct precursor to sodium dicyanamide. [17 from previous step]

Direct Synthesis Routes

Direct synthesis methods provide the most straightforward pathways to this compound, typically in a single key step from a primary precursor.

Reaction of Cyanamide with Hydrogen Chloride

The reaction between cyanamide and hydrogen chloride is a foundational method for producing the chloroformamidine skeleton. google.com In a typical laboratory preparation for the parent (unsubstituted) chloroformamidine, a solution of cyanamide in an inert solvent like diethyl ether is cooled and saturated with hydrogen chloride gas. google.com This leads to the precipitation of chloroformamidine hydrochloride. google.com

The formation of the N-cyano derivative via this route would conceptually involve the dimerization of cyanamide to form dicyandiamide, followed by a reaction with a chlorinating agent. However, the more direct and well-documented synthesis proceeds from sodium dicyanamide.

Synthesis from Sodium Dicyanamide

The most explicitly detailed method for the preparation of this compound involves the reaction of sodium dicyanamide with concentrated hydrochloric acid. chemicalbook.com This process leverages the pre-formed dicyanamide anion, which is then protonated and chlorinated in a controlled manner.

In a representative synthesis, an aqueous solution of sodium dicyanamide is added rapidly to concentrated hydrochloric acid cooled to a very low temperature (around -30 °C). chemicalbook.com The resulting slurry is stirred at this low temperature before being briefly warmed and then cooled again to facilitate precipitation. chemicalbook.com The product, this compound, is isolated as a white precipitate which can be filtered, washed with small amounts of cold water, and dried under vacuum. chemicalbook.com The identity of the compound has been confirmed by 1H NMR spectroscopy, which shows a characteristic singlet at approximately 7.59 ppm in DMSO-d6. chemicalbook.com

Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of this compound hinges on the careful control of various reaction parameters. Optimization of these conditions is crucial for maximizing yield and ensuring the purity of the final product.

Temperature Control and Reaction Duration

Temperature and reaction time are critical, interdependent factors in the synthesis of this compound. A known method involves the reaction of sodium dicyanamide with concentrated hydrochloric acid. chemicalbook.com This process requires precise temperature management.

The initial phase of the reaction is conducted at a significantly low temperature, around -30°C. chemicalbook.com The slurry is stirred at this temperature for approximately 15 minutes before being warmed to 35°C for a short duration of 5 minutes. chemicalbook.com This is followed by a cooling phase to 4°C for 45 minutes to facilitate the precipitation of the product. chemicalbook.com This specific temperature profile and timing are essential for the successful formation of this compound.

In other related syntheses involving chloroformamidine derivatives, reaction temperatures can range from 150°C to 250°C, with reaction times between thirty minutes and two hours. google.com For instance, the reaction of 2-cyano-4-substituted-3-alkylbenzeneamines with chloroformamidine hydrochloride is preferably carried out between 150°C and 175°C. google.com These examples highlight the importance of tailoring temperature and duration to the specific reactants and desired product.

Table 1: Temperature and Duration Parameters for this compound Synthesis

| Step | Temperature (°C) | Duration |

| Initial Reaction | -30 | 15 minutes |

| Warming | 35 | 5 minutes |

| Cooling & Precipitation | 4 | 45 minutes |

Solvent Effects on Reaction Yields and Selectivity

In the synthesis of this compound from sodium dicyanamide, water is used as the solvent for the initial dissolution of the sodium dicyanamide, which is then added to concentrated hydrochloric acid. chemicalbook.com The polarity of the solvent is a key consideration. Polar solvents can significantly influence reactions involving charged species. numberanalytics.comwikipedia.org

The effect of different solvents on reaction yields has been observed in related studies. For example, in the N-functionalization of certain heterocyclic compounds, the yield was found to be 0% in acetonitrile, 48% in 1,2-dichloroethane, and 70% in chloroform, demonstrating a clear solvent dependency. mdpi.com This highlights the need for empirical determination of the optimal solvent for a given reaction.

Table 2: Illustrative Solvent Effects on Product Yield in a Related Reaction

| Solvent | Dielectric Constant (Approx.) | Yield (%) |

| Acetonitrile | 37 | 0 |

| 1,2-Dichloroethane | 10 | 48 |

| Chloroform | 5 | 70 |

Note: This data is from a related study and serves to illustrate the principle of solvent effects. mdpi.com

Isolation and Purification Techniques for this compound

Once the synthesis is complete, the isolation and purification of this compound are critical to obtain a product of high purity. The primary method for isolation following its synthesis from sodium dicyanamide is filtration. chemicalbook.com

The process involves filtering the white precipitate that forms during the reaction. chemicalbook.com The collected solid is then washed with small amounts of water to remove any remaining soluble impurities. chemicalbook.com Finally, the product is dried under a vacuum for 24 hours to remove residual solvent and moisture, yielding the purified this compound. chemicalbook.com

In broader chemical practice, other purification techniques such as recrystallization and chromatography are common. For instance, a related compound was recrystallized from an ethanol/water mixture. google.com Another method for purifying a nitrile compound involved immiscible solvent extraction followed by high-performance liquid chromatography (HPLC), which was found to be more efficient than traditional column chromatography. nih.gov The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present.

Nucleophilic Substitution Reactions Involving this compound

This compound readily undergoes nucleophilic substitution reactions due to the electrophilic nature of the carbon atom double-bonded to nitrogen and the presence of a good leaving group, the chloride ion. cymitquimica.com

The reaction of this compound with amines and amidine derivatives is a fundamental transformation that leads to the formation of various substituted guanidines and other nitrogen-containing compounds. The lone pair of electrons on the nitrogen atom of the amine or amidine acts as a nucleophile, attacking the electrophilic carbon of the chloroformamidine.

Research has shown that N-acyl chloroformamidines, which can be synthesized from carbodiimides and acid chlorides, react with various nucleophiles, including amines, to form N-acyl-substituted amidines. researchgate.net These reactions highlight the ability of the chloroformamidine moiety to accept nucleophilic attack. researchgate.net While direct studies on this compound with a wide range of simple amines are not extensively detailed in the provided results, the reactivity of analogous N-substituted chloroformamidines suggests a similar pathway. For instance, N,N-dialkyl-N′-chlorosulfonyl chloroformamidines react with various anilines. grafiati.com

The synthesis of amidines can also be achieved from nitriles and amines, often requiring activation of the nitrile or harsh reaction conditions. semanticscholar.orgorganic-chemistry.org The use of pre-activated reagents like this compound can offer a milder alternative for the synthesis of specific guanidine (B92328) derivatives.

This compound is a valuable building block for the synthesis of heterocyclic compounds through cyclization reactions with bis-nucleophiles. These reactions involve the sequential or concerted reaction of two nucleophilic centers within the same molecule with the electrophilic carbon of the chloroformamidine.

For example, N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines undergo regioselective reactions with 1,3-NCC bis-nucleophilic 1H-benzimidazole-2-acetonitriles to produce benzo researchgate.netresearchgate.netimidazo[1,2-b] Current time information in Bangalore, IN.libretexts.orgchemicalbook.comthiadiazine dioxides, representing a new ring system. grafiati.com This demonstrates the utility of chloroformamidines in constructing complex heterocyclic scaffolds.

The synthesis of oxazolo[5,4-d]pyrimidines, which are analogs of purines, can be achieved through the elaboration of a 4-cyano- or 4-(alkoxycarbonyl)-5-aminooxazole. beilstein-journals.org This often involves cyclization with reagents that can provide the remaining atoms for the pyrimidine (B1678525) ring, a role that this compound or its derivatives could potentially play.

| Bis-nucleophile Type | Resulting Heterocyclic System | Reference |

| 1H-Benzimidazole-2-acetonitriles | Benzo researchgate.netresearchgate.netimidazo[1,2-b] Current time information in Bangalore, IN.libretexts.orgchemicalbook.comthiadiazine dioxides | grafiati.com |

| Fused 2-aminothio-phenene-3-carbonitriles | Fused 2,4-diaminothieno[2,3-d]pyrimidines | scispace.com |

| 3-Cyano-4,5-dibromo-2-aminopyrrole | Pyrrolo[2,3-d]pyrimidine derivatives | oup.com |

The chloride ion in this compound is a good leaving group, which is a crucial factor in its reactivity in nucleophilic substitution reactions. cymitquimica.com A good leaving group is a weak base that can stabilize the negative charge it acquires after bond cleavage. libretexts.orglibretexts.org The stability of the leaving group is important because its departure is often involved in the rate-determining step of the reaction. libretexts.orgmasterorganicchemistry.com

In SN1-type reactions, the rate of reaction is accelerated by a good leaving group as it facilitates the formation of the carbocation intermediate. libretexts.orglibretexts.org Polar protic solvents can further enhance the rate by stabilizing this intermediate. libretexts.orglibretexts.org For SN2 reactions, while the leaving group's ability to depart is still critical, the reaction is also highly dependent on the strength of the nucleophile. libretexts.org

The reactivity of this compound is enhanced by the presence of the chloride, making it a useful intermediate for introducing the cyano-amidine moiety into various molecules. cymitquimica.com The principle of using a good leaving group is fundamental in organic synthesis, as seen in the conversion of amides to imidoyl chlorides using reagents like phosphorus pentachloride to facilitate subsequent reactions with nucleophiles to form amidines. semanticscholar.org

| Leaving Group | Relative Basicity | Impact on Reactivity |

| Cl⁻ | Weak Base | Good Leaving Group, Facilitates Nucleophilic Substitution |

| HO⁻ | Strong Base | Poor Leaving Group |

| H₂O | Weak Base | Good Leaving Group (after protonation of OH) |

Electrophilic Reactivity of this compound

While primarily acting as an electrophile at the carbon atom, the cyano and amidine functionalities in this compound can also exhibit electrophilic character under certain conditions, participating in reactions with strong nucleophiles or in cycloaddition processes.

Activated methylene (B1212753) compounds, which are carbon acids with two electron-withdrawing groups, can act as nucleophiles and react with electrophilic species. The reaction of N-acyl chloroformamidines with activated methylene compounds like diethyl malonate and methyl acetoacetate (B1235776) leads to the formation of N-acyl-substituted 1,1-diaminoethylenes. researchgate.net

Condensation reactions of various aldehydes and ketones with active methylene compounds are a common method for forming new carbon-carbon bonds. nih.govasianpubs.org For instance, 3-formylchromones react with malonic acid derivatives, cyanoacetic acid, and malononitrile (B47326) in the presence of a base. nih.gov Similarly, this compound, with its electrophilic carbon, is expected to react with the carbanions generated from activated methylene compounds.

The synthesis of cyanopyrimido[1,2-a]pyrimidinones has been achieved through the interaction of a substituted aminopyrimidinone with various reagents, including active methylene compounds. researchgate.net This highlights the general reactivity of activated methylene compounds towards electrophilic heterocyclic precursors.

| Activated Methylene Compound | Type of Product with N-Acyl Chloroformamidines | Reference |

| Diethyl malonate | N-acyl-substituted 1,1-diaminoethylenes | researchgate.net |

| Methyl acetoacetate | N-acyl-substituted 1,1-diaminoethylenes | researchgate.net |

| Pentane-2,4-dione | N-acyl-substituted 1,1-diaminoethylenes | researchgate.net |

Cycloaddition reactions are concerted processes that form a cyclic product through the combination of two π-electron systems. libretexts.org The cyano group (C≡N) and the C=N double bond within this compound could potentially participate in cycloaddition reactions.

While specific examples of cycloaddition reactions involving this compound were not found in the search results, the reactivity of related structures provides insights. For instance, N-(2-azidomethyl)phenyl-N'-alkyl(aryl) carbodiimides undergo intramolecular [3+2] cycloaddition reactions between the azido (B1232118) group and the C=N double bond of the carbodiimide (B86325) function to form tetrazolo[5,1-b]quinazolines. researchgate.net This demonstrates the potential of the C=N bond in such systems to act as a dipolarophile.

Furthermore, the Huisgen 1,3-dipolar cycloaddition, a well-known "click" chemistry reaction, involves the coupling of terminal alkynes and azides. beilstein-journals.org The cyano group in this compound, being a nitrile, could potentially undergo cycloaddition with 1,3-dipoles like azides or nitrile oxides, although this is a speculative pathway based on general reactivity principles.

The synthesis of pyrimidine derivatives has also been achieved through the reaction of thiazolidine-2,4-dione derivatives with cyanoguanidine. researchgate.net This type of condensation-cyclization can be considered a formal cycloaddition process.

Intramolecular Rearrangements and Cyclizations

The structural arrangement of this compound allows for its participation in various intramolecular processes, leading to the formation of cyclic structures. These transformations are fundamental to its application in synthetic chemistry.

Ring annulation, or the formation of a new ring onto a pre-existing molecule, is a key transformation involving chloroformamidine derivatives. While specific examples detailing the intramolecular annulation of this compound are not extensively documented, the reactivity of the chloroformamidine core is well-established in intermolecular cyclocondensation reactions. These reactions typically involve the reaction of the electrophilic chloroformamidine with a molecule containing two nucleophilic sites.

For instance, related compounds like N,N-dialkyl-N'-chlorosulfonyl chloroformamidines react with 3-aminopyrazoles to selectively furnish pyrazolo[1,5-b] chemicalbook.comresearchgate.netflinders.edu.auoup.comthiatriazine ring systems. flinders.edu.au In these reactions, the exocyclic amino group of the pyrazole (B372694) attacks the electrophilic amidinyl carbon, followed by a subsequent intramolecular cyclization onto the sulfamoyl chloride. flinders.edu.au Similarly, chloroformamidine hydrochloride is a common reagent used to build pyrimidine rings by condensing with aminothiophene derivatives, a process that proceeds via nucleophilic attack of an amino group on the amidine carbon followed by ring closure. acs.org

These examples highlight the potential of the this compound functional group to act as a two-carbon, one-nitrogen (C2N) synthon for ring annulations. A proposed general mechanism involves the initial attack of a nucleophile on the electrophilic carbon, displacing the chloride, followed by a second intramolecular cyclization step involving the cyano group or the amidine nitrogen. The precise pathway and resulting heterocyclic system would depend on the structure of the reacting partner and the reaction conditions.

The study of rearrangement pathways for this compound is an area of theoretical interest. Based on the chemistry of related compounds, certain rearrangement possibilities can be postulated. Under acidic conditions, it is conceivable that the cyanamide nitrogen could be protonated, forming a nitrilium ion. researchgate.net This species could exist in equilibrium with its chloroformamidine tautomer. researchgate.net The interconversion between these forms represents a potential rearrangement pathway that could influence the compound's reactivity and the course of its reactions.

Furthermore, reactions involving related structures, such as the photochemically induced rearrangement of 2-quinoxalinylnitrenes, have been shown to proceed through ring-expanded carbodiimides and open-chain nitrile ylides, which can subsequently recyclize to form different heterocyclic products. researchgate.net While these are distinct systems, they illustrate the types of complex rearrangement and cyclization cascades that can be initiated from structures containing cyano and nitrogen functionalities.

Investigating Reaction Mechanisms through Spectroscopic and Chromatographic Methods

Elucidating the complex reaction pathways of this compound requires a suite of advanced analytical techniques. Spectroscopic and chromatographic methods are indispensable for identifying transient intermediates, characterizing final products, and gathering kinetic data to build a comprehensive mechanistic picture. numberanalytics.communi.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying molecular structure and reaction dynamics in solution. ebsco.comnumberanalytics.com For this compound, a proton NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-D6) shows a singlet at approximately 7.59 ppm, corresponding to the amidine proton. chemicalbook.com

In a mechanistic study, multi-nuclear NMR (¹H, ¹³C, ¹⁵N) would be employed to monitor the transformation of the starting material.

¹H NMR: The disappearance of the singlet at 7.59 ppm and the appearance of new signals would track the consumption of the starting material and the formation of products.

¹³C NMR: Changes in the chemical shifts of the electrophilic amidine carbon and the nitrile carbon would be particularly informative. The formation of intermediates or products would result in a distinct new set of carbon signals, providing direct insight into the changing electronic environment and bonding at the reactive centers.

¹⁵N NMR: Given the three distinct nitrogen atoms in the molecule, ¹⁵N NMR could differentiate between reaction pathways involving the amidine versus the cyano nitrogen atoms.

By acquiring spectra at various time intervals or at low temperatures to trap intermediates, one can map the structural evolution of the reacting species. muni.cz

| Compound | Nucleus | Chemical Shift (ppm) | Observation |

|---|---|---|---|

| This compound (Starting Material) | ¹H | ~7.59 | Signal for amidine N-H proton. chemicalbook.com |

| ¹³C | ~150 | Hypothetical shift for C-Cl carbon. | |

| ¹³C | ~115 | Hypothetical shift for C≡N carbon. | |

| Cyclized Product (Hypothetical) | ¹H | New signals | Appearance of signals corresponding to the new heterocyclic structure. |

| ¹³C | Shifted signals | Original C-Cl and C≡N signals disappear; new signals reflect the re-hybridization and new bonding environment in the product ring. | |

| ¹⁵N | Shifted signals | Changes in nitrogen chemical shifts confirm which nitrogen atoms were involved in the cyclization. |

Mass spectrometry (MS) is crucial for identifying the molecular weights of starting materials, intermediates, and products. googleapis.com Techniques like electrospray ionization (ESI-MS) are particularly valuable as they are "soft" ionization methods that can detect charged or polar molecules directly from the reaction solution with minimal fragmentation, making them ideal for observing labile intermediates. googleapis.com

In studying reactions of this compound (MW: 103.51 g/mol ), MS can:

Confirm the mass of the final product(s).

Provide evidence for proposed intermediates by detecting their corresponding mass-to-charge (m/z) ratio.

When coupled with tandem MS (MS/MS), provide structural information through analysis of fragmentation patterns.

The use of high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of an ion, which is critical for confirming the identity of unknown products or intermediates. This technique has been vital in characterizing products from reactions involving related chloroformamidine dichlorides. flinders.edu.au

| Species | Formula | Expected m/z [M+H]⁺ | Role in Analysis |

|---|---|---|---|

| This compound | C₂H₂ClN₃ | 104.00 | Monitor disappearance of starting material. |

| Reaction Intermediate (e.g., with a nucleophile Nu-H) | C₂H₃N₃-Nu | Variable | Provides evidence for a specific mechanistic step. Detection confirms the proposed pathway. |

| Cyclized Product | Variable | Variable | Confirms the molecular weight and formula (with HRMS) of the final product. |

Chromatographic techniques are essential for separating the components of a complex reaction mixture, allowing for both qualitative and quantitative analysis. acs.org

Thin-Layer Chromatography (TLC): Used for rapid, real-time monitoring of a reaction's progress. By spotting the reaction mixture on a TLC plate over time, one can visualize the consumption of the starting material and the appearance of products.

Column Chromatography: This is the standard method for the purification of reaction products. acs.org By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and mobile phase, individual components can be isolated in sufficient quantity for full spectroscopic characterization (NMR, MS, etc.).

High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation and is used for both analytical and preparative purposes. google.com It can be used to determine the purity of isolated products and to quantify the yield of a reaction. When coupled with a detector like a mass spectrometer (LC-MS), it becomes a powerful tool for identifying each component as it elutes from the column. google.com

| Compound | Retention Time (RT) (min) | Area % | Status |

|---|---|---|---|

| This compound | 3.5 | 5% | Unreacted Starting Material |

| Intermediate A | 5.2 | 2% | Transient Intermediate |

| Product B | 8.1 | 90% | Major Product |

| Byproduct C | 9.4 | 3% | Minor Byproduct |

Strategic Applications of N Cyano 1 Chloroformamidine in Heterocyclic Synthesis

Construction of Nitrogen-Containing Heterocycles

The reactivity of N-Cyano-1-chloroformamidine is centered around the electrophilic carbon of the chloroformamidine (B3279071) group and the potential for the cyano group to participate in cyclization reactions. This dual reactivity enables its use in the synthesis of a wide array of nitrogen-containing heterocycles.

Synthesis of Pyrimidines and Fused Pyrimidine (B1678525) Systems

While direct, well-documented syntheses of simple pyrimidines using this compound are not extensively reported in readily available literature, its potential as a synthon for the pyrimidine core is significant. The general strategy would involve the reaction of this compound with a 1,3-dicarbonyl compound or its synthetic equivalent. The chloroformamidine carbon would act as the C2 component of the pyrimidine ring.

Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, are another important class of heterocycles. Their synthesis often involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. In this context, this compound could potentially serve as a precursor to a reactant that provides the C2 and N3 atoms of the pyrimidine ring, although specific examples are not prevalent in the reviewed literature. The synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones has been achieved from ethyl 2,2-dicyanovinylcarbamate derivatives and primary aromatic amines, showcasing a different synthetic route to functionalized pyrimidines. researchgate.netnih.govresearchgate.net

Formation of Triazine Derivatives

The cyclotrimerization of nitriles is a well-established method for the synthesis of 1,3,5-triazines. researchgate.net this compound, possessing a reactive cyano group, can undergo self-condensation to form triazine derivatives. Specifically, it can be a precursor to 2,4-dichloro-1,3,5-triazine (B113473). chemicalbook.com The synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which allows for sequential nucleophilic substitution of the chlorine atoms. nih.govnih.gov This highlights the importance of chloro-substituted triazines as intermediates in the synthesis of more complex derivatives.

The general reaction for the formation of a trisubstituted triazine from a nitrile is as follows:

| Reactant | Product | Conditions |

| 3 R-C≡N | 2,4,6-Trisubstituted-1,3,5-triazine | Catalysis (e.g., acid, base, metal complexes) |

This table illustrates the general cyclotrimerization of nitriles.

Development of Novel Benzimidazo-Thiadiazine Systems

The synthesis of benzimidazo[1,2-b] nih.govresearchgate.netresearchgate.netthiadiazine dioxides has been accomplished through the reaction of N,N-dialkyl-N′-chlorosulfonyl chloroformamidines with 1H-benzimidazole-2-acetonitriles. researchgate.net While this specific example does not use this compound, it demonstrates the utility of chloroformamidine derivatives in constructing such fused heterocyclic systems. The reaction proceeds via a regioselective 1,3-NCC bis-nucleophilic substitution.

A plausible synthetic route utilizing a cyano-functionalized chloroformamidine would involve its reaction with a suitable benzimidazole (B57391) precursor, such as 2-aminobenzimidazole (B67599) or a derivative with a nucleophilic side chain at the 2-position. The reaction of o-phenylenediamine (B120857) with various reagents is a common method for the synthesis of benzimidazoles, which can then be further functionalized. researchgate.netnih.govresearcher.life The reaction of 2-aminobenzimidazoles with cyanates can lead to triazinobenzimidazoles, indicating the reactivity of the amino group towards cyano-containing reagents. researchgate.net

Synthesis of Pyrazolo[3,4-e]researchgate.netnih.govoxazines and Related Structures

The synthesis of pyrazolo[3,4-e] researchgate.netnih.govoxazines has been explored using chloroformamidine as a reagent for ring annulation of 3(5)-ethyl-4-hydroxypyrazole-5(3)-carboxamide. umich.edu This suggests that this compound could be a viable reactant for the synthesis of the isomeric pyrazolo[3,4-e] nih.govresearchgate.netoxazine system. The reaction would likely proceed through the initial reaction of the chloroformamidine with the hydroxyl group of a suitably substituted pyrazole (B372694), followed by intramolecular cyclization involving the pyrazole nitrogen and the carboxamide or a related functional group.

A general synthetic approach could involve the following steps:

Reaction of a 4-hydroxypyrazole-5-carboxamide with this compound.

Intramolecular cyclization to form the pyrazolo-oxazine ring.

Synthesis of Pyrazolo[1,5-b]researchgate.netnih.govresearchgate.netresearchgate.netthiatriazines

The synthesis of the related pyrazolo[1,5-b] nih.govresearchgate.netresearchgate.netresearchgate.netthiatriazine ring system has been successfully achieved through the regioselective reaction of N,N-dialkyl-N′-chlorosulfonyl chloroformamidines with 3-aminopyrazoles. researchgate.net This precedent strongly suggests that this compound could react in a similar manner with 3-aminopyrazoles to afford pyrazolo[1,5-b] nih.govresearchgate.netresearchgate.netresearchgate.netthiatriazine derivatives. The reaction would likely proceed through the formation of a guanidine-like intermediate, followed by intramolecular cyclization.

The synthesis of various pyrazolotriazine isomers, such as pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazines, often starts from functionalized pyrazoles, for instance, through diazotization of 3-amino-1H-pyrazole-4-carbonitriles. nih.govresearchgate.net The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with various reagents has also been explored for the synthesis of fused pyrazole systems. researchgate.netmdpi.comresearchgate.netsemanticscholar.org

| Pyrazole Precursor | Reagent | Fused Heterocycle |

| 3-Aminopyrazole | N,N-Dialkyl-N′-chlorosulfonyl chloroformamidine | Pyrazolo[1,5-b] nih.govresearchgate.netresearchgate.netresearchgate.netthiatriazine |

| 3-Amino-1H-pyrazole-4-carbonitrile | Diazotization followed by cyclization | Pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazin-4-one |

This table provides examples of precursors for fused pyrazole systems.

Formation of Thieno[2,3-d]pyrimidine (B153573) Derivatives

The synthesis of thieno[2,3-d]pyrimidines commonly utilizes 2-aminothiophene derivatives as starting materials, which are often prepared via the Gewald reaction. scielo.brscielo.br The pyrimidine ring is then constructed onto the thiophene (B33073) core. A key step in many syntheses is the cyclization of 2-acylaminothiophene-3-carboxamide derivatives. nih.gov

A potential application of this compound in this context would be its reaction with a 2-aminothiophene-3-carboxylate or a related derivative. The chloroformamidine would provide the C4 atom and the N3 atom of the pyrimidine ring, while the amino group of the thiophene would provide the N1 atom. A discovery of 6-substituted thieno[2,3-d]pyrimidine analogs involved the cyclization of a thiophene intermediate with chloroformamidine hydrochloride. nih.gov

Synthesis of Guanidines and Related N-Containing Compounds

This compound serves as an effective guanylating agent, a class of reagents that facilitate the formation of a guanidine (B92328) core structure. lookchemmall.com The primary application in this context is its reaction with primary and secondary amines. In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbon atom of the chloroformamidine and displacing the chloride ion. This substitution reaction results in the formation of a substituted N-cyanoguanidine.

The general transformation can be represented as follows:

Reaction: this compound + R¹R²NH → N-cyano-N'-(R¹)-N''-(R²)-guanidine + HCl

This method is a direct route to producing mono- or di-substituted N-cyanoguanidines, which are themselves important precursors for more complex nitrogen-containing heterocycles. researchgate.net The reactivity of the amine nucleophile plays a significant role in the reaction kinetics.

| Amine Type | Reactant (R¹, R²) | Product Structure | Product Class |

|---|---|---|---|

| Primary Amine | R¹=Alkyl/Aryl, R²=H | N-cyano-N'-(R¹)-guanidine | Monosubstituted N-Cyanoguanidine |

| Secondary Amine | R¹=Alkyl/Aryl, R²=Alkyl/Aryl | N-cyano-N'-(R¹)-N''-(R²)-guanidine | Disubstituted N-Cyanoguanidine |

Role as a Key Intermediate in Multi-Step Synthesis

Beyond its direct use in forming simple guanidines, this compound is a crucial intermediate in multi-step synthetic pathways, enabling the construction of more elaborate molecular structures.

A significant application of this compound is its role as a precursor to 2,4-dichloro-1,3,5-triazine. chemicalbook.com In a reaction facilitated by reagents such as phosphorus oxychloride and dimethylformamide (DMF), this compound undergoes a cyclotrimerization-like process to form the stable triazine ring. chemicalbook.com

This transformation is highly valuable because 2,4-dichloro-1,3,5-triazine is a versatile building block in its own right. The two chlorine atoms on the triazine ring have different reactivities and can be substituted sequentially by various nucleophiles. researchgate.netnih.gov This allows for the controlled, stepwise construction of complex, multi-substituted triazine derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science. clockss.orgresearchgate.netrsc.org

| Starting Material | Key Reagents | Product | Significance of Product |

|---|---|---|---|

| This compound | Phosphorus oxychloride, DMF | 2,4-dichloro-1,3,5-triazine | Advanced building block for sequential nucleophilic substitution |

The reactivity of this compound with amines can be strategically employed to build complex molecular scaffolds. When reacted with molecules containing both an amine and other functional groups, it serves to link different parts of a molecule or to introduce the cyanoguanidine functionality as part of a larger, more intricate structure. For instance, its reaction with a complex primary amine attaches the cyanoguanidine group, which can then participate in further chemical transformations or act as a key pharmacophore. This approach is analogous to methods used to prepare N-cyano-formamidine compounds for pharmaceutical compositions, where complex amines are added to a reactive N-cyanoimidate core. google.com

This compound is documented as an intermediate in the preparation of impurities related to the pharmaceutical compound Bromhexine. impurity.com This highlights its relevance in the pharmaceutical industry, where understanding the formation of impurities and byproducts is critical for drug safety and quality control. Its role as an intermediate suggests its presence in the synthetic pathway leading to the final active pharmaceutical ingredient or related substances.

More broadly, the cyanoguanidine moiety is a structural feature in various biologically active compounds. The ability of this compound to efficiently introduce this group makes it a valuable tool in medicinal chemistry and agrochemical research. researchgate.net In agrochemical synthesis, reactive intermediates are essential for constructing the complex molecules needed for modern crop protection agents. While specific, large-scale agrochemical applications of this compound are not widely documented, its chemical properties are well-suited for the synthesis of novel, biologically active heterocyclic compounds analogous to those found in the industry. The N-cyano sulfilimine group, a related functionality, has been explored as a bioisostere in insecticide design, indicating the potential utility of cyano-containing functional groups in agrochemistry. researchgate.net

Advanced Theoretical and Computational Studies of N Cyano 1 Chloroformamidine

Quantum Chemical Characterization of N-Cyano-1-chloroformamidine

Quantum chemical calculations offer a powerful lens through which to view the intrinsic properties of a molecule. For this compound, these methods can provide a detailed picture of its electronic landscape and reactivity.

The electronic structure of this compound is expected to be significantly influenced by the presence of highly electronegative nitrogen and chlorine atoms, as well as the π-system of the cyano group. Density Functional Theory (DFT) calculations would likely be employed to determine its optimized geometry and analyze its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. For this compound, the HOMO is anticipated to be localized on the nitrogen atoms and the chlorine atom, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbon atom of the chloroformamidine (B3279071) group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.

A hypothetical table of molecular orbital energies for this compound, as would be calculated using a common DFT method, is presented below.

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -9.87 |

| HOMO | -8.45 |

| LUMO | -1.23 |

| LUMO+1 | 0.15 |

Note: This data is hypothetical and for illustrative purposes.

Computational modeling can provide quantitative predictions of a molecule's reactivity. By calculating various reactivity descriptors, a more nuanced understanding of this compound's chemical behavior can be achieved. These descriptors are often derived from the principles of conceptual DFT.

Key reactivity indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A high electrophilicity index for this compound would suggest that it acts as a strong electrophile in reactions. Molecular Electrostatic Potential (MEP) maps would visually complement these findings by showing regions of positive and negative electrostatic potential on the molecule's surface, highlighting likely sites for electrophilic and nucleophilic interactions.

A projected table of calculated reactivity indices for this compound is provided below.

| Reactivity Index | Calculated Value |

| Electronegativity (χ) | 4.84 |

| Chemical Hardness (η) | 3.61 |

| Electrophilicity Index (ω) | 3.24 |

Note: This data is hypothetical and for illustrative purposes.

Computational Investigations of Reaction Mechanisms

Understanding the pathways through which a molecule reacts is fundamental to controlling chemical transformations. Computational chemistry provides the tools to map out these reaction mechanisms in detail.

For any proposed reaction involving this compound, such as a nucleophilic substitution at the central carbon atom, the identification and characterization of the transition state are paramount. Computational methods can be used to locate the geometry of the transition state and calculate its vibrational frequencies. A single imaginary frequency in the vibrational spectrum confirms the structure as a true transition state. The nature of this imaginary frequency can elucidate the atomic motions involved in the transition from reactant to product.

For a hypothetical reaction of this compound with a nucleophile, the calculated activation and reaction energies would indicate the kinetic and thermodynamic feasibility of the reaction.

A hypothetical table of calculated energies for a reaction involving this compound is presented below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.7 |

| Products | -5.2 |

Note: This data is hypothetical and for illustrative purposes.

In Silico Design of Novel Derivatives and Reactions

The insights gained from the computational studies of this compound can be leveraged for the in silico design of novel derivatives with tailored properties. By systematically modifying the structure of the parent molecule in a computational environment, it is possible to screen for derivatives with enhanced reactivity, stability, or specific electronic properties.

Virtual Screening for Synthetic Accessibility

Virtual screening for synthetic accessibility is a critical computational technique used to evaluate the ease with which a molecule can be synthesized. This is particularly important for novel or reactive compounds like this compound, as it helps to identify derivatives or analogues that are likely to be synthetically tractable. Various computational models and scoring functions, such as the Synthetic Accessibility Score (SAscore) and retrosynthesis-based algorithms, are employed to predict the complexity of a molecule's synthesis. nih.govnih.gov These scores are often based on the analysis of molecular complexity, such as the number of stereocenters, the presence of non-standard ring systems, and the frequency of certain molecular fragments in databases of known compounds. nih.govmdpi.com

In a hypothetical virtual screening study focused on derivatives of this compound, a library of virtual compounds could be generated by systematically modifying its structure. For instance, the chlorine atom could be substituted with other halogens or functional groups, and the cyano group could be modified. Each of these virtual analogues would then be subjected to a synthetic accessibility analysis.

The table below presents hypothetical data from such a virtual screening. The Synthetic Accessibility (SA) Score is on a scale of 1 to 10, where a lower score indicates a molecule that is predicted to be easier to synthesize. nih.gov These scores are influenced by factors such as the commercial availability of starting materials and the complexity of the required chemical transformations.

| Compound Name | Structure | Modification from this compound | Hypothetical SA Score | Rationale for Score |

|---|---|---|---|---|

| This compound | ClC(=NH)NHCN | Parent Compound | 4.5 | Moderately complex due to the reactive chloroformamidine and cyano functionalities. |

| N-Cyano-1-fluoroformamidine | FC(=NH)NHCN | Substitution of Chlorine with Fluorine | 5.8 | Increased synthetic difficulty due to challenges in selective fluorination. |

| N-Cyano-1-bromoformamidine | BrC(=NH)NHCN | Substitution of Chlorine with Bromine | 4.2 | Slightly easier to synthesize than the chloro analogue due to the reactivity of brominating agents. |

| 1-Azido-N-cyanoformamidine | N3C(=NH)NHCN | Substitution of Chlorine with an Azido (B1232118) Group | 6.5 | Higher score reflecting the energetic nature and potential instability of the azido group. |

| N-Cyano-1-(methylthio)formamidine | CH3SC(=NH)NHCN | Substitution of Chlorine with a Methylthio Group | 3.7 | More accessible due to common methods for introducing thiomethyl groups. |

This type of virtual screening allows researchers to prioritize the synthesis of derivatives that have a higher probability of being successfully prepared in a laboratory setting. By filtering out molecules that are predicted to be synthetically challenging, resources can be focused on more promising candidates for further investigation.

Predictive Modeling of Chemical Transformations

Predictive modeling of chemical transformations utilizes computational methods, including quantum mechanics and machine learning, to forecast the outcomes of chemical reactions. grnjournal.usnih.gov For a reactive intermediate like this compound, these models can elucidate potential reaction pathways, identify likely products, and predict the regioselectivity and stereoselectivity of transformations. rsc.org Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to map potential energy surfaces and calculate the activation energies for different reaction pathways, providing insight into the kinetics and thermodynamics of a transformation. grnjournal.us

Machine learning models, trained on large datasets of known reactions, can also predict the products of a reaction given the reactants and conditions. nih.govacs.org These models can identify patterns in reactivity that may not be immediately obvious to a human chemist.

A hypothetical predictive modeling study could investigate the reaction of this compound with a nucleophile, such as ammonia (B1221849), to understand the likely products and their relative yields. The high reactivity of the chloroformamidine group suggests that several products are possible.

The following interactive table shows hypothetical outputs from a predictive modeling study on the reaction of this compound with ammonia. The predicted outcomes are based on calculated energy barriers and the stability of the resulting products.

| Hypothetical Product | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) | Comments |

|---|---|---|---|---|

| N-Cyanoguanidine | Nucleophilic substitution of the chlorine atom by ammonia. | 15.2 | 75 | This is the thermodynamically favored product and has a relatively low activation energy. |

| 1-Amino-N-cyanoformamidine | Addition of ammonia to the cyano group followed by rearrangement. | 25.8 | 10 | A higher activation energy suggests this pathway is less favorable. |

| Dicyandiamide | Dimerization of this compound followed by reaction with ammonia. | 22.5 | 15 | A plausible side product, particularly at higher concentrations of the starting material. |

By providing a detailed, quantitative picture of potential reaction outcomes, predictive modeling can guide the design of experiments to favor the formation of a desired product. For example, based on the hypothetical data above, conducting the reaction at a lower temperature might be suggested to minimize the formation of side products with higher activation energies. These computational approaches are transforming chemical research by enabling a more rational and efficient exploration of chemical space.

Future Directions and Emerging Research Avenues for N Cyano 1 Chloroformamidine

Exploration of New Synthetic Pathways

Current synthetic routes to N-Cyano-1-chloroformamidine, such as the reaction of sodium dicyanamide (B8802431) with concentrated hydrochloric acid, provide a foundation for further innovation. chemicalbook.com Future research is geared towards the exploration of new synthetic pathways that offer improved yields, milder reaction conditions, and enhanced safety profiles. One promising area is the development of catalytic methods that can circumvent the use of stoichiometric and often harsh reagents.

Researchers are also investigating alternative starting materials and reagent systems to broaden the synthetic toolkit for N-cyanoformamidine derivatives. The goal is to create a more diverse range of synthetic methodologies that can be tailored to specific applications, potentially leading to the discovery of novel compounds with unique properties.

| Parameter | Current Method | Future Exploration |

| Starting Materials | Sodium dicyanamide, Conc. HCl | Alternative cyano sources, Catalytic systems |

| Reaction Conditions | Low temperatures (-30°C to 35°C) | Milder, ambient temperature processes |

| Reagents | Stoichiometric strong acids | Catalytic, recyclable reagents |

| Key Advantages | Established procedure | Improved efficiency, safety, and substrate scope |

Table 1: Comparison of Current and Future Synthetic Approaches for this compound

Discovery of Unprecedented Reactivity Patterns

The reactivity of this compound is largely defined by its constituent functional groups: the electrophilic carbon of the chloroformamidine (B3279071) and the versatile cyano group. While its role as an intermediate is established, future research aims to uncover novel and unprecedented reactivity patterns. impurity.com

The cyano group's ability to react with both nucleophiles and electrophiles opens doors for its participation in a variety of cycloaddition reactions and heterocyclic syntheses. quimicaorganica.org Researchers are exploring its potential as a synthon in multicomponent reactions to construct complex molecular architectures in a single step. Furthermore, the chloroformamidine moiety presents opportunities for novel transformations. Its electrophilic nature can be exploited in reactions with a wider range of nucleophiles, potentially leading to the synthesis of new classes of compounds. The interplay between the cyano and chloroformamidine groups may also give rise to unique intramolecular cyclizations, yielding novel heterocyclic systems. rsc.org

Development of Sustainable and Green Synthesis Protocols

In line with the growing emphasis on environmentally benign chemical processes, a significant research thrust is the development of sustainable and green synthesis protocols for this compound. This involves the application of the twelve principles of green chemistry to minimize waste, reduce energy consumption, and utilize less hazardous substances.

Key areas of focus include the use of greener solvents, the development of catalyst-based syntheses to replace stoichiometric reagents, and the exploration of cyanide-free routes to introduce the cyano functionality. The goal is to design processes that are not only efficient but also have a minimal environmental footprint, contributing to a more sustainable chemical industry.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses with minimal byproduct formation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals, and this compound is no exception. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up.

Automated synthesis systems can further accelerate the discovery and optimization of new synthetic routes by enabling high-throughput screening of reaction conditions. The combination of flow chemistry and automation can lead to the development of highly efficient, on-demand manufacturing processes for this compound and its derivatives. This approach is particularly valuable for handling potentially hazardous reagents and intermediates in a contained and controlled environment.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques are being increasingly employed for the in situ, real-time monitoring of chemical reactions. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates, the consumption of reactants, and the formation of products as the reaction progresses.

For the synthesis of this compound, in situ monitoring can enable precise control over critical process parameters, leading to improved yields and purity. For instance, monitoring the characteristic vibrational frequencies of the cyano group or the changes in the NMR spectrum can provide a real-time fingerprint of the reaction's progress. This data-rich approach facilitates rapid process development and ensures consistent product quality.

Q & A

Q. Table 1: Example Physicochemical Properties of Related Chlorinated Compounds

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Stability Considerations |

|---|---|---|---|---|

| Chloromethyl Chloroformate | 22128-62-7 | C₂H₂Cl₂O₂ | 107–109 | Hydrolyzes in moist air |

| N-Chlorosuccinimide | 128-09-6 | C₄H₄ClNO₂ | 145–150 (decomposes) | Light-sensitive; store in darkness |

Advanced Research: What methodological frameworks are recommended to investigate the degradation pathways of this compound under varying environmental conditions?

Methodological Answer:

Advanced studies should integrate in silico modeling and experimental validation:

- Experimental Design: Use PICO (Population: reaction intermediates; Intervention: pH/temperature variations; Comparison: control conditions; Outcome: degradation products) to structure hypotheses .

- Analytical Techniques: Employ LC-MS/MS and GC-TOF to identify transient intermediates. For chloroform degradation, microbial pathways (e.g., Methylomonas spp.) were analyzed via isotopic labeling .

- Data Interpretation: Apply consistency criteria from toxicological profiles (e.g., chloroform studies) to resolve contradictions between computational predictions and experimental results .

Basic Research: How should researchers design safety protocols for handling this compound in laboratory settings?

Methodological Answer:

Safety protocols must align with GHS standards for chlorinated compounds:

- Ventilation: Use fume hoods rated for volatile organics (NIOSH Method 3900) .

- First Aid: Follow SDS guidelines for chlorinated agents (e.g., immediate decontamination for inhalation exposure and artificial respiration if needed) .

- Waste Management: Neutralize residues with alkaline hydrolysis, as described for Chloromethyl Chloroformate .

Advanced Research: What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Systematic Review: Conduct a two-step literature screening (title/abstract review followed by full-text analysis) to identify high-confidence studies, as used in chloroform toxicology assessments .

- Sensitivity Analysis: Vary parameters in DFT calculations (e.g., solvent models, basis sets) and compare outputs with experimental kinetics data.

- Collaborative Validation: Engage interdisciplinary teams to reconcile discrepancies, leveraging frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Basic Research: What standardized methodologies exist for quantifying this compound in complex matrices?

Methodological Answer:

- Extraction: Use solid-phase extraction (SPE) with C18 cartridges, optimized for chlorinated analytes .

- Calibration: Prepare standard curves in matrix-matched solvents to account for interference, as demonstrated in chloroform quantification (detection limit: 0.1 ppm) .

- Quality Control: Include blanks and spikes in each batch, following NIOSH guidelines for volatile organics .

Advanced Research: How can researchers model the electrophilic behavior of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Computational Tools: Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to map transition states. Compare with experimental kinetic isotope effects (KIE) .

- Mechanistic Probes: Use substituent effects (e.g., Hammett plots) to differentiate between SN1 and SN2 pathways. For chloroform derivatives, steric and electronic factors were critical .

- Validation: Cross-reference computational results with spectroscopic data (e.g., X-ray crystallography of reaction intermediates) .

Methodological Guidance: How should researchers structure a literature review to address gaps in this compound’s toxicological profile?

Methodological Answer:

- Search Strategy: Use Boolean queries (e.g., "this compound AND (toxicity OR bioaccumulation)") across PubMed, TOXCENTER, and NIH RePORTER .

- Data Synthesis: Tabulate findings by endpoint (e.g., acute toxicity, carcinogenicity) and apply GRADE criteria to assess evidence quality .

- Gap Analysis: Identify understudied areas (e.g., chronic exposure effects) using frameworks from chloroform research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.